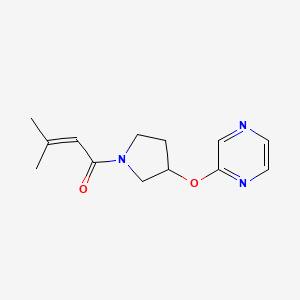
2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is of particular interest due to its unique chemical structure, which makes it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The antiviral activities of pyrimidine derivatives, including those substituted with methylsulfanyl groups, have been extensively explored. Notably, modifications at the pyrimidine ring, such as the introduction of methylsulfanyl or other alkyl groups, have shown promising results against a variety of viruses. One study highlights the synthesis of pyrimidine derivatives that, upon further modification, exhibited significant inhibitory effects against herpes viruses and retroviruses, including HIV-1 and HIV-2. This suggests that compounds structurally related to 2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid could be potent antiviral agents with broad-spectrum activity (Holý et al., 2002).
Cytotoxic Activity
Research into pyrimidine derivatives has also unveiled their potential in cancer therapy, particularly through their cytotoxic properties. For example, novel 5-methyl-4-thiopyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The structural variations in these compounds, akin to those in 2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid, have been instrumental in understanding their mechanism of action and enhancing their antitumor efficacy (Stolarczyk et al., 2018).
Enzyme Inhibition
Another significant area of research involving pyrimidine derivatives focuses on their role as enzyme inhibitors. These compounds have been identified as potent inhibitors of various enzymes, including those vital for the replication and propagation of pathogens. The development and pharmacophore of 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid as an active site inhibitor of HCV NS5B polymerase highlight the potential of pyrimidine derivatives, including 2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid, in treating viral infections through enzyme inhibition (Stansfield et al., 2004).
Synthesis and Structural Studies
The synthetic pathways and structural characterization of pyrimidine derivatives have provided valuable insights into their chemical properties and potential applications. For instance, microwave-assisted synthesis techniques have been developed for the efficient production of 2-amino-4-arylpyrimidine derivatives, demonstrating the versatility and adaptability of pyrimidine chemistry in various scientific research contexts (Matloobi & Kappe, 2007).
Eigenschaften
IUPAC Name |
2-chloro-6-methylsulfanylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2S/c1-12-4-2-3(5(10)11)8-6(7)9-4/h2H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQQPMGAXDUGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=C1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid | |
CAS RN |
1547084-21-8 |
Source


|
| Record name | 2-chloro-6-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2938217.png)
![2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2938218.png)
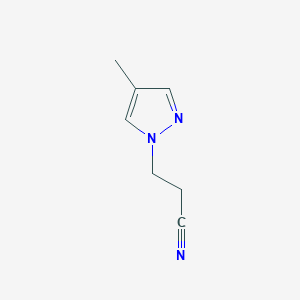
![1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one](/img/structure/B2938221.png)
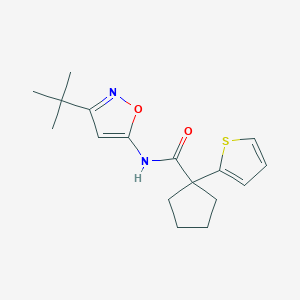
![2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[D]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2938225.png)
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2938227.png)
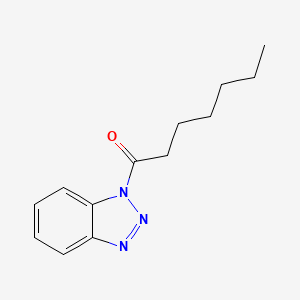
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2938231.png)

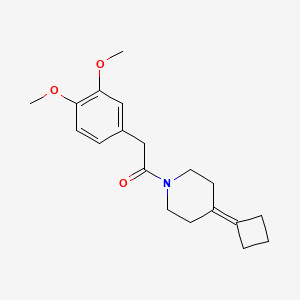
![N-(4-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2938234.png)

